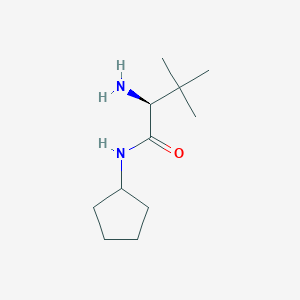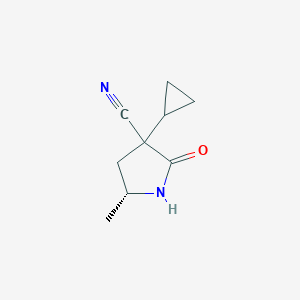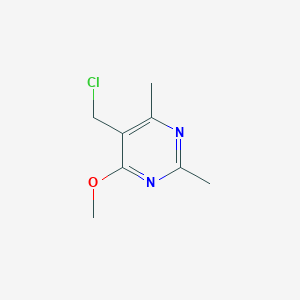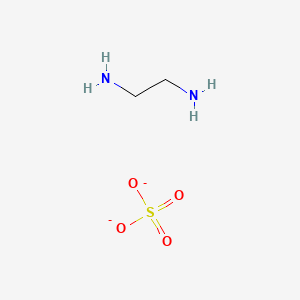![molecular formula C25H14BrCl B13910278 2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)
2-Bromo-7-chloro-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-chloro-9,9’-spirobi[fluorene] is a derivative of spirobi[fluorene], a compound known for its unique structural properties. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 7 positions, respectively, on the spirobi[fluorene] backbone. It is widely used in various scientific research applications due to its high photoluminescence efficiency and good chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-9,9’-spirobi[fluorene] typically involves the bromination and chlorination of spirobi[fluorene]. One common method involves the reaction of 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene with hydrochloric acid in acetic acid under reflux conditions. This reaction yields 2-bromo-spirofluorene, which can then be further chlorinated to obtain the desired compound .
Industrial Production Methods
Industrial production of 2-Bromo-7-chloro-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-chloro-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-Bromo-7-chloro-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-chloro-9,9’-spirobi[fluorene] is primarily related to its ability to interact with various molecular targets and pathways. The compound’s unique structural properties allow it to bind to specific receptors or enzymes, modulating their activity. In the context of optoelectronic applications, the spirobifluorene linkage helps in decreasing the crystallization tendency and increasing color stability by preventing the formation of aggregates or excimers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-9,9’-spirobi[fluorene]
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
- 2-Bromo-2’-chloro-9,9’-spirobi[fluorene]
Uniqueness
2-Bromo-7-chloro-9,9’-spirobi[fluorene] is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and physical properties. This dual halogenation enhances its reactivity and allows for the synthesis of a wide range of derivatives. Additionally, its high photoluminescence efficiency and stability make it particularly valuable in optoelectronic applications .
Propriétés
Formule moléculaire |
C25H14BrCl |
|---|---|
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
2'-bromo-7'-chloro-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14BrCl/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H |
Clé InChI |
UIIPLHVGXYUGLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Cl)C6=C4C=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)




![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)



![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)



![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)
